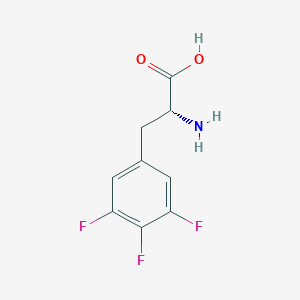

D-(3,4,5-Trifluorophenyl)-alanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“D-(3,4,5-Trifluorophenyl)-alanine” is a compound used for proteomics research . Its molecular formula is C9H8F3NO2 and it has a molecular weight of 219.16 g/mol .

Synthesis Analysis

The synthesis of compounds related to “D-(3,4,5-Trifluorophenyl)-alanine” often involves the use of 3,4,5-trifluorophenol . A process for preparing 3,4,5-trifluorophenol from 1-halo-3,4,5-trifluorobenzene includes high-pressure reacting on ammonia water at 100-200 deg.C under the existence of cuprous salt, Cu salt or copper oxide as a catalyst .

Molecular Structure Analysis

The molecular structure of “D-(3,4,5-Trifluorophenyl)-alanine” consists of nine carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms .

Chemical Reactions Analysis

The catalytic activity of tris (3,4,5-trifluorophenyl)borane has been explored in the 1,2-hydroboration reactions of unsaturated substrates . Under conventional conditions, the borane was found to be active only in the hydroboration of aldehyde, ketone, and imine substrates, with alkenes and alkynes not being reduced effectively .

Physical And Chemical Properties Analysis

“D-(3,4,5-Trifluorophenyl)-alanine” is a solid compound . Its molecular weight is 219.16 g/mol .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Boronic acids and their derivatives, such as “®-2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid”, have been studied in medicinal chemistry . They have shown various biological activities, including anticancer, antibacterial, and antiviral activities . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .

Synthesis of Boronic Acid Derivatives

“®-2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid” can be used in the synthesis of boronic acid derivatives . These compounds have versatile reactivity, stability, and low toxicity, making them useful in synthetic chemistry .

Catalytic Activity

Tris(3,4,5-trifluorophenyl)borane, a compound related to “®-2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid”, has been explored for its catalytic activity . It has been found to be active in the hydroboration of aldehyde, ketone, and imine substrates .

Sensor Applications

Boronic acids, such as “®-2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid”, have been used in the development of sensors . Their ability to form reversible covalent bonds with diols makes them useful in the detection of various substances .

Drug Delivery Systems

Boronic acids have been used in the development of drug delivery systems . The boronic acid group can be used to modify the release rate of drugs, making it a useful tool in controlled drug delivery .

Green Chemistry

The degradation of boronic acids, such as “®-2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid”, results in the formation of boric acid, a "green compound" . This makes boronic acids and their derivatives useful in the development of environmentally friendly chemical processes .

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to target lung cancer cells . They inhibit lung cancer cell proliferation and migration .

Mode of Action

Related compounds have been shown to inhibit the phosphorylation of p38 in lung cancer cells . This suggests that D-(3,4,5-Trifluorophenyl)-alanine may interact with its targets to induce similar biochemical changes.

Biochemical Pathways

Related compounds have been found to inhibit the expression of matrix metalloproteinases-2 (mmp-2) and mmp-9 in lung cancer cells . These proteins are involved in the degradation of extracellular matrix, which is a crucial step in the progression of cancers.

Pharmacokinetics

A study on similar compounds has shown that they follow lipinski’s rule of 5, suggesting good bioavailability .

Result of Action

Related compounds have been found to display strong cytostatic effects on lung cancer cell proliferation . They also significantly inhibit migration by reducing the expression of MMP-2 and MMP-9 in lung cancer cells .

Safety and Hazards

“D-(3,4,5-Trifluorophenyl)-alanine” is intended for research use only and is not for medicinal or household use . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . Protective equipment such as gloves and eye protection should be worn when handling this compound .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKCVRLOYOHGFK-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1F)F)F)C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427508 |

Source

|

| Record name | D-(3,4,5-Trifluorophenyl)-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217684-62-2 |

Source

|

| Record name | D-(3,4,5-Trifluorophenyl)-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophene-5-acetic acid](/img/structure/B172265.png)